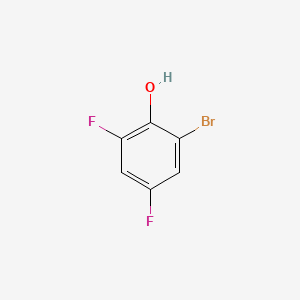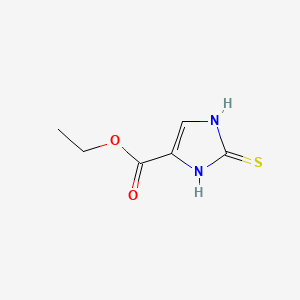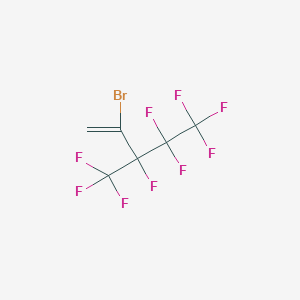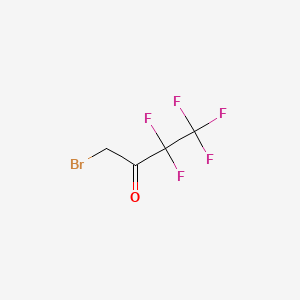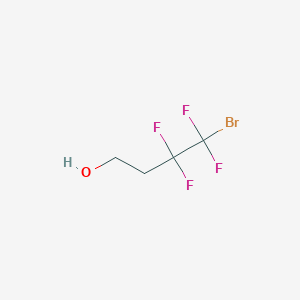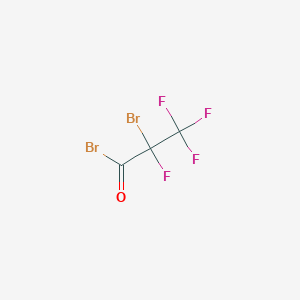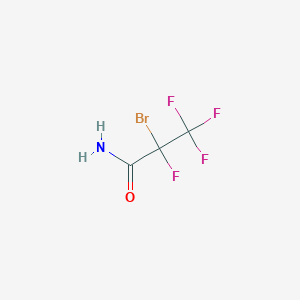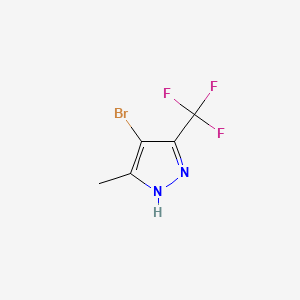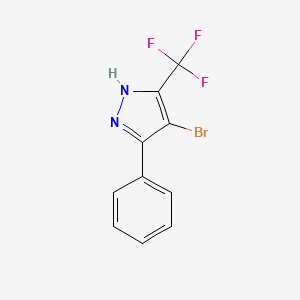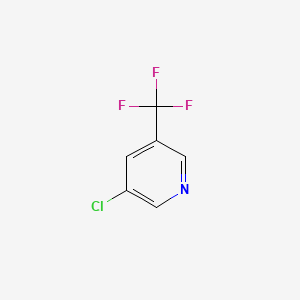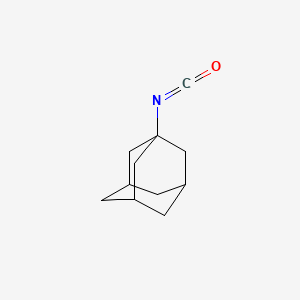
1-Adamantyl isocyanate
Übersicht
Beschreibung
1-Adamantyl isocyanate is an isocyanate derivative . It is used in laboratory chemicals .
Synthesis Analysis
1-Adamantyl isocyanate is used in the synthesis of various adamantane derivatives, which are objects of supramolecular chemistry . It undergoes nucleophilic addition reaction with pyrrolidine, piperidine, 3-hydroxypiperidine, and 4-hydroxypiperidine to yield N′,N′ -disubstituted N - (1-adamantyl)-thiourea derivatives .
Molecular Structure Analysis
The molecular formula of 1-Adamantyl isocyanate is C11H15NO . Its molecular weight is 177.25 .
Chemical Reactions Analysis
1-Adamantyl isocyanate may be used in the preparation of adamantyl-functionalized nanoparticles, via thiol-isocyanate reaction of thiol-modified nanoparticles . It can also be used to prepare 4-[3-(aryl or -cycloalkyl)ureido]butyryl compounds .
Physical And Chemical Properties Analysis
1-Adamantyl isocyanate has a melting point of 144-146 °C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Wissenschaftliche Forschungsanwendungen
Preparation of Adamantyl-Functionalized Nanoparticles
1-Adamantyl isocyanate can be used in the preparation of adamantyl-functionalized nanoparticles. This is achieved through a thiol-isocyanate reaction of thiol-modified nanoparticles .
Synthesis of 4-[3-(Aryl or -cycloalkyl)ureido]butyryl Compounds
This compound can also be used in the synthesis of 4-[3-(aryl or -cycloalkyl)ureido]butyryl compounds .
Creation of 4-(3-adamantan-1-yl-ureido)butyric Acid
1-Adamantyl isocyanate can react with 4-aminobutanoic acid in DMF to create 4-(3-adamantan-1-yl-ureido)butyric acid .
Production of 4-(3-adamantan-1-yl-ureido)butyryloxy Compounds
This compound can be used in the production of 4-(3-adamantan-1-yl-ureido)butyryloxy compounds .
Synthesis of 12-(3-adamantan-1-yl-ureido) Dodecanoic Acid (AUDA)
1-Adamantyl isocyanate can be used in the synthesis of 12-(3-adamantan-1-yl-ureido) dodecanoic acid (AUDA) .
Creation of Adamantyl-phenylsulfonamide Ureas
This compound can be used in the creation of adamantyl-phenylsulfonamide ureas .
Synthesis of 1-adamantan-1-yl-3-(hydroxyalkyl)ureas
1-Adamantyl isocyanate can react with hydroxyalkylamines to synthesize 1-adamantan-1-yl-3-(hydroxyalkyl)ureas .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-isocyanatoadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-7-12-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHCPGFCIQDXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366127 | |
| Record name | 1-isocyanatoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4411-25-0 | |
| Record name | 1-isocyanatoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Adamantyl Isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of 1-adamantyl isocyanate in materials science?
A1: 1-adamantyl isocyanate plays a crucial role in synthesizing stable nanoparticle vesicles. [] These vesicles are created through the self-assembly of silica nanoparticles modified with adamantyl and cyclodextrin groups. [] The adamantyl group specifically interacts with cyclodextrin via host-guest interactions, driving the formation of these unique structures. [] These nanoparticle vesicles hold potential for applications in chemical storage and transport due to their stability and hollow structure. []
Q2: How does the structure of 1-adamantyl isocyanate influence its rotational diffusion in solution?
A2: 1-Adamantyl isocyanate exhibits axially symmetric rotational diffusion in methylene chloride solution, contrasting with the isotropic rotational diffusion of the more symmetrical adamantane molecule. [] This difference arises from the presence of the isocyanate group (-N=C=O) in 1-adamantyl isocyanate, which disrupts the spherical symmetry and introduces anisotropy in its rotational motion. []
Q3: Can 1-adamantyl isocyanate be used to modify natural polymers for biomedical applications?
A3: Yes, 1-adamantyl isocyanate can modify guar gum, a natural polysaccharide. [] Reacting guar gum with 1-adamantyl isocyanate yields Guar-ADI, which can form hydrogels via host-guest interactions with poly-β-cyclodextrin. [] These hydrogels show promise for drug delivery and as scaffolds for bone cell growth, highlighting their potential in biomedical applications. []
Q4: Are there any known catalytic reactions involving 1-adamantyl isocyanate?
A4: While 1-adamantyl isocyanate itself is not typically used as a catalyst, its formation from 1-adamantyl azide can be catalyzed by [Cr(CO)3Cp]2. [] This reaction proceeds under an argon atmosphere and involves the formation of several intermediates, including a proposed radical species •Cr(CO)2(O═C═NAd)Cp. [] Notably, this catalytic cycle can achieve approximately five turnovers under a CO atmosphere. []
Q5: How does 1-adamantyl isocyanate react with pentaphenylborole?
A5: 1-Adamantyl isocyanate reacts with pentaphenylborole through a ring expansion reaction, inserting the C-N moiety into the borole ring. [] This insertion ultimately results in a seven-membered BNC5 heterocycle. [] The reaction is believed to proceed through the coordination of the nitrogen atom of the isocyanate group to the boron atom in pentaphenylborole, followed by ring expansion. [] This reaction highlights the potential of 1-adamantyl isocyanate in constructing novel boron-containing heterocycles. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

